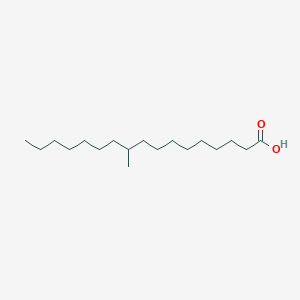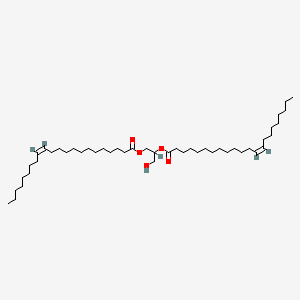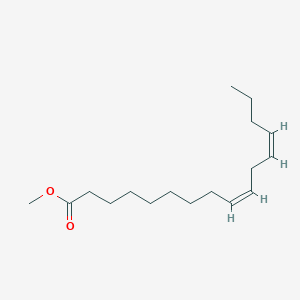
1-(4-Methylpiperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperazin-1-yl)butan-1-one is an organic compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.252 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a butanone group, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperazin-1-yl)butan-1-one can be synthesized through the reaction of N-methylpiperazine with butyryl chloride . The reaction typically involves the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpiperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazines.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperazine ring allows for strong binding interactions, while the butanone group can participate in hydrogen bonding and other non-covalent interactions, enhancing its efficacy .
Comparison with Similar Compounds
1-(4-Methylpiperazin-1-yl)propan-1-one: Similar structure but with a shorter carbon chain.
1-(4-Methylpiperazin-1-yl)pentan-1-one: Similar structure but with a longer carbon chain.
1-(4-Methylpiperazin-1-yl)hexan-1-one: Similar structure but with an even longer carbon chain.
Uniqueness: 1-(4-Methylpiperazin-1-yl)butan-1-one is unique due to its balanced carbon chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its solubility and reactivity, making it a preferred choice in various applications .
Properties
CAS No. |
10001-51-1 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C9H18N2O/c1-3-4-9(12)11-7-5-10(2)6-8-11/h3-8H2,1-2H3 |
InChI Key |
KZGIXRKCQDHVIX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044296.png)
